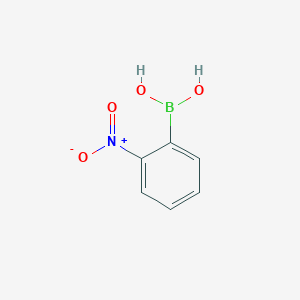

2-Nitrophenylboronic acid

Beschreibung

Significance of Boronic Acids in Contemporary Organic Synthesis

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, have become indispensable tools in contemporary organic synthesis. researchgate.netsigmaaldrich.com Their prominence is largely due to their remarkable versatility, stability, and generally low toxicity, which aligns with the growing demand for "green" chemistry. sigmaaldrich.com One of the most celebrated applications of boronic acids is their role as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comanalyticsmarketresearch.com This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netanalyticsmarketresearch.com

Beyond cross-coupling reactions, boronic acids and their derivatives are employed as catalysts, protecting groups, and sensors. chemimpex.comwiley-vch.de Their ability to form reversible covalent bonds with diols is the basis for their use in carbohydrate sensing and as protecting groups in multi-step syntheses. chemimpex.com The Lewis acidic nature of the boron atom also allows boronic acids to act as catalysts for a range of organic transformations. wiley-vch.de

Unique Electrophilic and Steric Properties of the 2-Nitrophenyl Moiety

The presence of a nitro group at the ortho position of the phenyl ring in 2-nitrophenylboronic acid introduces distinct electronic and steric characteristics that significantly influence its reactivity. The nitro group is a strong electron-withdrawing group, which has a profound impact on the electron density of the aromatic ring. vaia.com

Electrophilic Properties: The electron-withdrawing nature of the ortho-nitro group deactivates the phenyl ring towards electrophilic aromatic substitution, making reactions at the ortho and para positions less favorable. vaia.comvaia.com This deactivation can be advantageous in directing reactions to other parts of a molecule. Furthermore, the electron-deficient nature of the boron atom is enhanced, which can influence its Lewis acidity and its interaction with other reagents.

Steric Properties: The bulky nitro group in the ortho position creates significant steric hindrance around the boronic acid functionality. beilstein-journals.org This steric crowding can influence the rate and selectivity of reactions. For instance, in Suzuki-Miyaura cross-coupling reactions, the steric bulk of the ortho-nitro group can present challenges during the transmetalation step of the catalytic cycle. researchgate.net However, this steric hindrance can also be exploited to achieve specific stereochemical outcomes in certain reactions. Research has also indicated that the oxygen atom of the ortho-nitro group can coordinate with the boron atom, a phenomenon that can affect the compound's stability and reactivity profile. pnas.org

Historical Context of Boronic Acid Chemistry Development

The journey of boronic acids in chemistry began in 1860 with the first synthesis and isolation of a boronic acid derivative by Edward Frankland. wiley-vch.de However, for a considerable period, these compounds remained largely a curiosity. It wasn't until the latter half of the 20th century that their synthetic potential began to be widely recognized.

A pivotal moment in the history of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in the 1970s. tcichemicals.com This groundbreaking work by Akira Suzuki and his colleagues transformed the field of organic synthesis and catapulted boronic acids into the mainstream. The reaction's reliability, functional group tolerance, and relatively mild conditions made it a favored method for constructing biaryl scaffolds and other complex architectures. Since then, research into the synthesis and application of a vast array of boronic acids, including substituted derivatives like this compound, has expanded exponentially, leading to their current status as essential reagents in the modern organic chemist's toolkit.

Overview of Research Trajectories for this compound

The unique properties of this compound have spurred a variety of research endeavors, establishing it as a versatile building block and catalyst in several areas of chemical synthesis.

Cross-Coupling Reactions: A primary area of application for this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize 2-nitrobiphenyls and their derivatives. researchgate.net These structures are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and other complex organic molecules. Despite the challenges posed by the ortho-nitro group, researchers have developed specific protocols to achieve these couplings efficiently. researchgate.net

Catalysis: this compound has been explored as a catalyst in its own right. For example, it has been shown to catalyze mild and selective dipolar cycloadditions of unsaturated carboxylic acids with azides. sigmaaldrich.com This catalytic activity stems from the Lewis acidic nature of the boronic acid, which is modulated by the electron-withdrawing nitro group.

Synthesis of Heterocycles and Other Functional Molecules: The compound serves as a key starting material for the synthesis of a range of organic molecules. It is a reactant in copper-catalyzed halogenation and oxidative arylation reactions. sigmaaldrich.com Furthermore, the nitro group can be readily reduced to an amino group, opening up pathways to a wide array of functionalized anilines and subsequently, a diverse range of heterocyclic structures with potential applications in medicinal chemistry and materials science.

Material Science and Biochemical Applications: While detailed applications are still emerging, this compound and its derivatives are being investigated for their potential use in the development of new materials. chemimpex.com Its ability to participate in specific binding interactions also suggests potential as a biochemical reagent or in the design of molecular sensors.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 5570-19-4 | |

| Molecular Formula | C6H6BNO4 | sigmaaldrich.com |

| Molecular Weight | 166.93 g/mol | sigmaaldrich.com |

| Appearance | White to yellow powder | |

| Melting Point | 155-160 °C | sigmaaldrich.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUIGUOONHIVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901106 | |

| Record name | NoName_166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5570-19-4 | |

| Record name | 2-Nitrophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Nitrophenylboronic Acid

Classical Synthetic Approaches to Arylboronic Acids and Their Limitations

The foundational methods for synthesizing arylboronic acids, while historically significant, are often hampered by limitations that affect their broader applicability, especially for substrates with sensitive functional groups.

Traditionally, arylboronic acids have been prepared through the reaction of an organomagnesium compound (Grignard reagent) or an organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. orgsyn.orgrsc.org This method's primary drawback is the low tolerance for various functional groups, which are often incompatible with the highly reactive organometallic intermediates. orgsyn.orgrsc.orgnih.gov Consequently, this can necessitate additional protection and deprotection steps in the synthetic sequence. nih.gov The harsh reaction conditions required to generate the organometallic species can also limit the scope of this approach. orgsyn.orgrsc.org Furthermore, the synthesis of boronic acids via Grignard reagents has seen limited use compared to other methods. google.com Recent advancements have explored the use of mechanochemically generated calcium-based Grignard reagents as a more sustainable alternative, which can be effective even for poorly soluble aryl bromides. sioc-journal.cn

Arylboronic acids are crucial precursors for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org The synthesis of these precursors is therefore of great importance. Beyond the classical Grignard approach, transition-metal-catalyzed borylation of aryl halides has emerged as a more efficient alternative. rsc.orgnih.gov This method offers better functional group tolerance. rsc.org The development of new catalyst systems has expanded the scope of this reaction, allowing for the use of a wider range of aryl and vinyl halides, including chlorides, often at room temperature. organic-chemistry.org The Suzuki-Miyaura reaction itself involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. libretexts.org The boronic acid must be activated, typically with a base, to facilitate the transmetalation step. organic-chemistry.org The stability, ease of preparation, and low toxicity of boronic acid compounds contribute to the widespread use of the Suzuki-Miyaura coupling. organic-chemistry.org

Contemporary and Optimized Synthetic Routes for 2-Nitrophenylboronic Acid

Modern synthetic strategies for this compound focus on direct functionalization of a pre-existing boronic acid, offering improved efficiency and selectivity.

The direct nitration of phenylboronic acid is a widely documented and efficient method for producing this compound. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The boronic acid group (–B(OH)₂) is electron-withdrawing, which typically directs incoming electrophiles to the meta position. vaia.comyoutube.com However, under specific conditions, ortho-substitution can be favored. youtube.com The reaction provides an isomer mixture that, depending on the conditions, can predominantly yield either ortho- or meta-nitrophenylboronic acid.

The choice of catalyst and solvent system is critical in directing the regioselectivity and efficiency of the nitration of phenylboronic acid. A common method involves the use of nitric acid in the presence of an organic solvent and a catalyst. google.com Research has shown that using a mixture of nitric acid and acetic anhydride (B1165640) can lead to selective ortho-substitution. youtube.com This is attributed to the coordination of the nitronium ion with the boronic acid, which facilitates the electrophilic attack at the adjacent ortho position. youtube.com

In contrast, using a "mixed acid" system of concentrated nitric acid and concentrated sulfuric acid typically results in meta-substitution, which is the expected outcome due to the electron-withdrawing nature of the boronic acid group. youtube.com Other reported systems for the ipso-nitration (replacement of the boronic acid group) of arylboronic acids include reagents like ammonium (B1175870) nitrate (B79036)/trifluoroacetic anhydride or TMSCl/nitrate salts. nih.gov

A patent describes a method using nitric acid with a catalyst such as urea (B33335), methyl urea, or potassium nitrate in an organic solvent like acetic acid, acetic anhydride, or chloroform (B151607). google.comgoogle.com Another documented procedure utilizes nitric acid and sodium nitrite (B80452) in N,N-dimethyl-formamide. chemicalbook.com The table below summarizes various catalyst and solvent systems used in the synthesis of this compound.

| Catalyst | Solvent | Reagents | Molar Yield (%) | Purity (HPLC) |

| Ammonium Nitrate | Acetic Anhydride | Phenylboronic Acid, Nitric Acid | 98.4% | >99.5% |

| Potassium Nitrate | Acetic Anhydride | Phenylboronic Acid, Nitric Acid | 98.1% | >99.5% |

| Urea | Acetic Acid | Phenylboronic Acid, Nitric Acid | 98.3% | >99.5% |

| Methyl Urea | Chloroform | Phenylboronic Acid, Nitric Acid | 98.7% | >99.5% |

| Sodium Nitrite | N,N-dimethyl-formamide | Phenylboronic Acid, Nitric Acid | 99.0% | >99.5% |

Reaction temperature is a crucial parameter for optimizing the yield and selectivity of the nitration process. acs.org Lowering the reaction temperature can sometimes improve yields, as seen in the nitration of certain substituted phenylboronic acids. rsc.org For the synthesis of this compound via nitration, specific temperatures are controlled to maximize the output. For example, a reaction with nitric acid and methyl urea in chloroform is controlled at 50°C, leading to a molar yield of 98.7%. google.comgoogle.com In another instance, using nitric acid and urea in acetic acid, the temperature is maintained at 30°C, resulting in a 98.3% yield. google.com When ammonium nitrate is used as a catalyst in acetic anhydride, the reaction temperature is controlled at 0°C, yielding 98.4% of the product. google.com A reaction with sodium nitrite in dimethylformamide is controlled at 45°C, providing a 99.0% yield. chemicalbook.com These examples demonstrate that careful control of temperature is essential for achieving high yields in the synthesis of this compound.

Nitration of Phenylboronic Acid

Isomer Control and Purity Enhancement

The synthesis of this compound with high purity and minimal isomeric contamination is crucial for its applications, particularly in fields like organic light-emitting diode (OLED) displays. google.com One effective method to achieve high selectivity and purity involves the direct nitration of phenylboronic acid. google.com By carefully controlling the reaction conditions, such as temperature and the choice of catalyst and solvent, the formation of unwanted isomers can be significantly suppressed. google.com

A patented method describes the reaction of phenylboronic acid with nitric acid in the presence of an organic solvent and a catalyst. google.com This approach is reported to yield this compound with high reaction selectivity, resulting in fewer isomers and a product purity exceeding 99.5% as determined by HPLC. google.comchemicalbook.com The process involves mixing phenylboronic acid with a solvent like acetic acid and then dropwise adding nitric acid along with a catalyst such as urea. google.com The reaction temperature is a critical parameter and is typically controlled within a specific range, for example, between 30°C and 50°C. google.comgoogle.com After the reaction is complete, the product is isolated by pouring the mixture into ice water, concentrating the solution, cooling to allow for precipitation, and then filtering and washing the solid product. google.comchemicalbook.com

The choice of catalyst and solvent plays a significant role in the outcome of the synthesis. Various organic solvents such as acetic anhydride, chloroform, and dimethyl sulfoxide (B87167) (DMSO) can be used. google.comgoogle.com Similarly, different catalysts like ammonium nitrate, methyl urea, and potassium nitrate have been employed to facilitate the reaction. google.comgoogle.com The molar ratios of the reactants and catalyst are also optimized to maximize the yield and purity of the final product. google.com For instance, the molar ratio of phenylboronic acid to nitric acid can range from 1:2 to 1:5, while the ratio of phenylboronic acid to catalyst is typically in the range of 1:0.005 to 1:0.05. google.com

Table 1: Effect of Solvent and Catalyst on the Synthesis of this compound

| Solvent | Catalyst | Temperature (°C) | Molar Yield (%) | Purity (HPLC) |

| Acetic Acid | Urea | 30 | 98.3 | >99.5% |

| Chloroform | Methyl Urea | 50 | 98.7 | >99.5% |

| Dimethyl Sulfoxide (DMSO) | Potassium Nitrate | 50 | 98.7 | >99.5% |

| Dimethylformamide (DMF) | Sodium Nitrite | 45 | 99.0 | >99.5% |

This table is based on data from a patent describing the synthesis of this compound. google.comchemicalbook.com

Synthesis from Aryl Halide Precursors

Utilization of 1-Iodo-2-nitrobenzene (B31338)

A common and effective route for the synthesis of this compound involves the use of 1-iodo-2-nitrobenzene as a starting material. google.comclockss.orgguidechem.com This method typically involves a metal-halogen exchange reaction followed by borylation with a boron-containing reagent. One established procedure involves dissolving 1-iodo-2-nitrobenzene in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), and cooling the solution to a low temperature, often -78°C. google.com A Grignard reagent, like phenylmagnesium chloride, is then added slowly, followed by the addition of trimethyl borate. google.com The reaction mixture is then allowed to warm to room temperature and stirred to ensure complete reaction. The synthesis is finalized by quenching the reaction with an acid, such as hydrochloric acid. google.com This method has been reported to produce this compound in good yields, around 89%. google.com However, it is noted that this process can lead to the formation of isomers and may require stringent control of reaction conditions to ensure product uniformity. google.com

The Suzuki cross-coupling reaction provides another avenue for utilizing 1-iodo-2-nitrobenzene. In this context, 1-iodo-2-nitrobenzene can be reacted with a boronic acid, such as phenylboronic acid, in the presence of a palladium catalyst to form 2-nitrobiphenyl. researchgate.net This reaction highlights the reactivity of the carbon-iodine bond in 1-iodo-2-nitrobenzene towards palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Boronation Techniques

Palladium-catalyzed borylation of aryl halides is a powerful and widely used method for the synthesis of arylboronic acids and their esters. organic-chemistry.orgbeilstein-journals.orgscispace.com This technique, often referred to as the Miyaura-Ishiyama borylation, offers high functional group tolerance and is applicable to a broad range of substrates. organic-chemistry.orgbeilstein-journals.org For the synthesis of this compound derivatives, an aryl halide such as 1-halo-2-nitrobenzene is reacted with a boron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) in the presence of a palladium catalyst and a base. organic-chemistry.orgpreprints.org

The choice of the palladium catalyst and the associated ligand is critical for the efficiency of the reaction. organic-chemistry.orgbeilstein-journals.org Catalyst systems such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) combined with specific phosphine (B1218219) ligands have proven effective. organic-chemistry.org For instance, the use of bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos) as a ligand has been shown to efficiently catalyze the borylation of aryl bromides. organic-chemistry.org For the more challenging borylation of aryl chlorides, other ligands like XPhos may be more suitable. beilstein-journals.org The reaction conditions, including the solvent, base, and temperature, are also important factors that are optimized to achieve high yields. organic-chemistry.org Common solvents include dioxane, and bases such as triethylamine (B128534) or potassium acetate (B1210297) are frequently used. organic-chemistry.orgmdpi.com While many aryl bromides react efficiently at temperatures between 80-100°C, aryl chlorides often require higher temperatures of around 120°C. organic-chemistry.org

A significant advantage of palladium-catalyzed borylation is its tolerance to various functional groups, including the nitro group present in the synthesis of this compound. organic-chemistry.org This method generally results in minimal formation of side products. organic-chemistry.org However, under certain conditions, a side reaction known as Suzuki cross-coupling can occur, where the newly formed arylboronate reacts with the starting aryl halide to produce a biaryl byproduct. mdpi.com This is particularly relevant when using catalysts like PdCl₂(dppf) and can be a major competing reaction even with a weak base like potassium acetate. mdpi.com

Table 2: Palladium-Catalyzed Borylation of Aryl Halides

| Aryl Halide | Catalyst/Ligand | Boron Reagent | Base | Solvent | Temperature (°C) |

| Aryl Bromide | Pd(dba)₂/t-Bu-DPEphos | Pinacolborane | Triethylamine | Dioxane | 80-100 |

| Aryl Chloride | Pd(dba)₂/XPhos | Pinacolborane | Triethylamine | Dioxane | 120 |

| Bromoarene | PdCl₂(dppf) | Bis(pinacolato)diboron | Potassium Acetate | - | - |

This table summarizes common conditions for palladium-catalyzed borylation reactions based on literature reports. organic-chemistry.orgbeilstein-journals.orgmdpi.com

Green Chemistry Principles in this compound Synthesis

Catalytic Systems in Environmentally Benign Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including arylboronic acids. mdpi.comnih.gov This involves the use of environmentally benign catalysts and solvents to minimize waste and energy consumption. cbijournal.comrsc.org Arylboronic acids themselves, particularly those with electron-withdrawing groups like 3-nitrophenylboronic acid, can act as effective and environmentally friendly Lewis acid catalysts in various organic transformations. cbijournal.comresearchgate.netresearchgate.net This catalytic activity stems from their enhanced acidity. cbijournal.com

The development of heterogeneous catalysts is a key aspect of green synthesis, as they can be easily separated from the reaction mixture and reused. mdpi.com Copper(I)-exchanged zeolites (CuI-USY) have been reported as efficient and recyclable catalysts for the homocoupling of aryl boronic acids, including this compound. mdpi.comresearchgate.net This method offers a green alternative for the synthesis of symmetrical biaryls. mdpi.com The catalyst can be recovered and reused multiple times with reasonable activity. mdpi.com The reactions can be performed in greener solvents like methanol (B129727) or water, and in the case of water, the use of a base may not be necessary. mdpi.com

The use of solid acid catalysts, such as clays, zeolites, and metal oxides, is another important area in green chemistry. nih.gov These materials can replace traditional, more hazardous acid catalysts in reactions like nitration. While specific examples for the direct synthesis of this compound using these solid acids are not detailed in the provided context, the general principles of their application in environmentally benign synthesis are well-established. nih.gov

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.com This technique has been successfully applied to various organic syntheses, including those involving boronic acids. mdpi.com

Microwave irradiation can be employed in the synthesis of molecules containing the this compound moiety. For instance, a protection-free, microwave-assisted method has been developed for the synthesis of boro-depsipeptides in aqueous media. mdpi.com This protocol allows for the construction of complex molecules under environmentally friendly conditions. The reactions are typically carried out at elevated temperatures (e.g., 45°C or 85°C) for a few hours. mdpi.com

Furthermore, microwave heating has been shown to be effective in palladium-catalyzed reactions, such as the Suzuki cross-coupling. A simple and efficient method for the Suzuki cross-coupling of highly substituted and congested 1-chloro-2-nitrobenzene (B146284) with phenylboronic acid utilizes microwave heating. researchgate.net This approach, using a mixture of methanol and water as the solvent and a readily available palladium catalyst, affords a fast reaction rate and good yields. researchgate.net The compatibility of this compound with microwave-assisted protocols, with reaction times as short as 30 minutes, has also been noted.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Type | Heating Method | Reaction Time | Key Advantages |

| Boro-depsipeptide Synthesis | Microwave | 2.5 hours | Protection-free, aqueous media |

| Suzuki Cross-Coupling | Microwave | Short | Fast reaction rate, good yields |

| General Synthesis | Microwave | 30 minutes | Rapid synthesis |

This table highlights the benefits of microwave-assisted protocols in the synthesis of and with this compound derivatives. researchgate.netmdpi.com

Continuous Flow Reaction Technologies for Production

The industrial production of this compound and related compounds often involves highly exothermic and potentially hazardous reactions, such as nitration. Continuous flow reaction technologies offer a safer, more efficient, and scalable alternative to traditional batch processing for synthesizing these molecules. vapourtec.comrsc.org The primary advantages of flow chemistry include superior control over reaction parameters like temperature and stoichiometry, rapid heat and mass transfer, and the ability to handle hazardous reagents more safely due to the small reaction volumes at any given time. vapourtec.combeilstein-journals.org

Nitration, a key step in synthesizing nitroaromatic compounds, is notoriously exothermic and can lead to runaway reactions and the formation of unsafe byproducts in batch reactors. vapourtec.comnih.gov In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where they mix and react. researchgate.net The high surface-area-to-volume ratio of these reactors allows for extremely efficient cooling, mitigating the risks associated with the strong exotherm of nitration. vapourtec.combeilstein-journals.org This precise temperature control also enhances selectivity, reducing the formation of undesirable polynitrated byproducts and simplifying purification. rsc.orgnih.gov Companies like Novartis have been early adopters of flow chemistry for the nitration of aromatic materials, underscoring its industrial viability. vapourtec.com

Synthesis of Key Derivatives and Analogues

Synthesis of this compound Pinacol (B44631) Ester

The pinacol ester of this compound is a stable, versatile derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. rsc.org These esters are favored because they are generally stable to air and moisture and can be purified using standard techniques like chromatography. The most common and effective method for its synthesis is the Miyaura borylation reaction. researchgate.net

This reaction involves the palladium-catalyzed cross-coupling of an aryl halide, in this case, 2-bromonitrobenzene or 2-iodonitrobenzene, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). researchgate.net The reaction is typically carried out in an organic solvent such as dioxane or toluene, in the presence of a palladium catalyst and a base. A common catalytic system is PdCl₂(dppf) ([1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) with potassium acetate (KOAc) as the base. osti.gov The mild conditions of the Miyaura borylation are compatible with a wide range of functional groups, including the nitro group present on the aromatic ring. researchgate.net

The resulting this compound pinacol ester can be used directly in subsequent coupling reactions without the need for hydrolysis, making it a highly convenient intermediate for constructing complex biaryl structures. researchgate.net

| Starting Material | Reagents | Catalyst | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|---|

| 2-Bromonitrobenzene | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) | Potassium Acetate (KOAc) | Dioxane or Toluene | Heated (e.g., 80-90°C) under an inert atmosphere. osti.govorganic-chemistry.org | This compound pinacol ester |

Synthesis of Substituted Nitrophenylboronic Acids (e.g., 4-Carboxy-2-nitrophenylboronic acid, 4-Methoxy-2-nitrophenylboronic acid)

Substituted nitrophenylboronic acids are valuable building blocks in medicinal chemistry and materials science, allowing for the introduction of varied functionalities into target molecules. mdpi.comchemicalbook.com Their synthesis typically involves either the nitration of a pre-functionalized phenylboronic acid or the borylation of a functionalized nitroarene.

Synthesis of 4-Carboxy-2-nitrophenylboronic acid

The synthesis of 4-carboxy-2-nitrophenylboronic acid is generally achieved through the direct nitration of 4-carboxyphenylboronic acid. scihorizon.com In a typical procedure, 4-carboxyphenylboronic acid is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. scihorizon.com The reaction requires careful temperature control, often involving heating to facilitate the electrophilic aromatic substitution. The presence of the boronic acid and carboxylic acid groups, both of which are deactivating, directs the incoming nitro group primarily to the position ortho to the boronic acid and meta to the carboxylic acid. This compound serves as a crucial intermediate for creating complex molecules with potential biological activities. mdpi.com

Synthesis of 4-Methoxy-2-nitrophenylboronic acid

There are two primary routes for the synthesis of 4-methoxy-2-nitrophenylboronic acid:

Nitration of 4-methoxyphenylboronic acid : This method involves the direct nitration of 4-methoxyphenylboronic acid. The starting material is mixed with an organic solvent, and nitric acid is added carefully, maintaining a controlled temperature, for instance, between 30°C and 50°C. However, the carbon-boron bond can be sensitive to electrophilic cleavage under harsh nitrating conditions, which may lead to loss of the boronic acid group as a side reaction.

Borylation of 2-bromo-4-methoxy-1-nitrobenzene (B183246) : A more controlled approach is the Miyaura borylation of a pre-existing nitro-substituted aryl halide. In this method, 2-bromo-4-methoxy-1-nitrobenzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This route often provides higher yields and better control compared to direct nitration, as it avoids potential side reactions associated with the nitration of a boronic acid. The resulting pinacol ester can then be hydrolyzed to afford the desired 4-methoxy-2-nitrophenylboronic acid.

| Product | Method | Starting Material(s) | Key Reagents | Typical Conditions |

|---|---|---|---|---|

| 4-Carboxy-2-nitrophenylboronic acid | Nitration | 4-Carboxyphenylboronic acid | Concentrated H₂SO₄, Concentrated HNO₃ | Heating (e.g., ~120°C). scihorizon.com |

| 4-Methoxy-2-nitrophenylboronic acid | Nitration | 4-Methoxyphenylboronic acid | Nitric acid, Organic solvent (e.g., DMSO, Acetic Anhydride) | Controlled temperature (e.g., 30-50°C). |

| Miyaura Borylation | 2-Bromo-4-methoxy-1-nitrobenzene, Bis(pinacolato)diboron | Palladium catalyst, Base | Inert atmosphere, heated in a solvent like THF. |

Reactivity and Mechanistic Investigations of 2 Nitrophenylboronic Acid in Advanced Transformations

Role of the Boronic Acid Moiety in Catalysis

While renowned for their use as reagents in transition metal-catalyzed reactions, boronic acids are increasingly recognized for their catalytic capabilities. rsc.org The boronic acid functional group can engage in reversible covalent bonding with hydroxyl groups, enabling both electrophilic and nucleophilic activation pathways in various organic reactions. rsc.orgresearchgate.net This catalytic action provides a foundation for mild and selective reaction conditions with high atom economy, as it avoids the need for stoichiometric activation of hydroxyl groups. rsc.orgresearchgate.net

Electrophilic Activation of Carboxylic Acids

Arylboronic acids, including ortho-substituted derivatives like 2-nitrophenylboronic acid, can electrophilically activate carboxylic acids. google.com This activation facilitates a variety of organic reactions, such as amidations, Diels-Alder cycloadditions, and 1,4-conjugate additions. google.com The catalytic activation of α,β-unsaturated carboxylic acids is particularly noteworthy, enabling their participation as dienophiles in Diels-Alder reactions. google.comresearchgate.net The mechanism is believed to involve the formation of a monoacylated hemiboronic ester intermediate, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated carboxylic acid, thereby enhancing its reactivity. researchgate.netresearchgate.net In specific cases, such as the formation of triazoles from the reaction of azides with 2-alkynoic acids, catalysis with ortho-nitrophenylboronic acid has been shown to prevent undesirable decarboxylation that can occur under thermal conditions. researchgate.net

Activation of Hydroxy Functional Groups

The ability of boronic acids to form reversible covalent bonds with hydroxy functional groups is a key aspect of their catalytic activity. rsc.orgresearchgate.net This interaction can be harnessed to activate these groups for direct transformation into other functionalities under mild conditions. rsc.orgresearchgate.net This circumvents the often wasteful and harsh conditions required for traditional methods that involve converting alcohols to halides or sulfonates. rsc.orgresearchgate.net Boronic acids can activate alcohols for various transformations, highlighting their versatility as catalysts. rsc.orgresearchgate.net

Formation of Carbocation Intermediates from Alcohols

Boronic acid catalysts can activate alcohols to generate carbocation intermediates. rsc.orgresearchgate.net These reactive intermediates can then be trapped by various nucleophiles. rsc.orgresearchgate.net A significant application of this activation is in Friedel-Crafts-type reactions, where the in situ generated carbocation reacts with arenes to form new carbon-carbon bonds. rsc.orgresearchgate.net This method offers a direct and atom-economical approach to alkylation reactions.

Participation in Cross-Coupling Reactions

This compound is a widely utilized reagent in the formation of carbon-carbon bonds, most notably in Suzuki-Miyaura cross-coupling reactions. frontierspecialtychemicals.comguidechem.comnih.govsigmaaldrich.com It serves as a versatile building block for the synthesis of a variety of organic compounds, including pharmaceutical intermediates and biologically active molecules. guidechem.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures and other C-C coupled products. frontierspecialtychemicals.comdigitellinc.com this compound is a common coupling partner in these palladium-catalyzed reactions, typically reacting with aryl halides or triflates in the presence of a base. frontierspecialtychemicals.comsigmaaldrich.com The reaction's popularity stems from its mild conditions and high tolerance for various functional groups. frontierspecialtychemicals.comdigitellinc.com

Despite its utility, the presence of the nitro group introduces specific challenges. One study demonstrated that the reaction of 5-bromoindole (B119039) with the electron-deficient this compound proceeded effectively, yielding the desired product in 84% yield. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 5-bromoindole | This compound | Pd/Sphos | K2CO3 | water-acetonitrile | 37 °C | 84% | nih.gov |

| Vinyl triflate | 3-Nitrophenylboronic acid | Pd(PPh3)4 | KF | THF/H2O | 50 °C | Good | beilstein-journals.org |

| 3,4,5-tribromo-2,6-dimethylpyridine | o-Nitrophenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | beilstein-journals.org |

Mechanistic Obstacles in Nitro-Substituted Phenylboronic Acids

The presence of a nitro group on the phenylboronic acid can present mechanistic challenges in Suzuki-Miyaura cross-coupling reactions. chemsrc.com Research into the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls has revealed that difficulties can arise during the transmetalation step of the catalytic cycle. chemsrc.com The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid and its interaction with the palladium catalyst. Additionally, unprotected nitrogen-rich heterocycles, which can be products of such couplings, have been shown to inhibit the palladium catalyst, potentially by forming stable, inactive dimeric complexes with the palladium center. mit.edunih.gov This deactivation of the catalyst can lead to lower yields and incomplete reactions. mit.edu

Palladium-Catalyzed Carbon-Carbon Bond Formation

This compound is a key reactant in palladium-catalyzed carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.comchemicalbook.com This reaction involves the coupling of the organoboronic acid with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon single bond. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Suzuki reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The process begins with the oxidative addition of the palladium(0) catalyst to the aryl halide, forming a palladium(II) intermediate. wikipedia.org Following this, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex. wikipedia.org This step requires the activation of the boronic acid with a base. organic-chemistry.org Finally, reductive elimination from the resulting organopalladium species yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.gov

Research has shown that various palladium catalysts are effective for these transformations. For instance, Pd(PPh₃)₄ and catalysts derived from Pd(OAc)₂ with phosphine (B1218219) ligands like PCy₃ have been successfully employed. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to a broad spectrum of substrates. organic-chemistry.org For example, the use of Pd₂(dba)₃/P(t-Bu)₃ has been shown to be effective for coupling arylboronic acids with a wide range of aryl and vinyl halides, often at room temperature. organic-chemistry.org

In a specific application, this compound has been used in the synthesis of unsymmetrical 2,2′-dinitrobiphenyls through Suzuki-Miyaura cross-coupling with nitrophenyl halides. sigmaaldrich.com Furthermore, palladium-catalyzed cross-coupling reactions of this compound have been utilized to create biaryl derivatives with various aryl and heteroaryl halides. sigmaaldrich.com The efficiency of these reactions can be influenced by the electronic properties of the substituents on the coupling partners, with electron-withdrawing groups sometimes accelerating the reaction rate. mdpi.com

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions involving arylboronic acids.

| Arylboronic Acid | Coupling Partner | Palladium Catalyst System | Product | Key Findings |

|---|---|---|---|---|

| Phenylboronic acid | Aryl Halides | Pd(PPh₃)₄ | Biphenyls | Classic Suzuki-Miyaura coupling. wikipedia.org |

| Arylboronic acids | Aryl/Vinyl Halides | Pd₂(dba)₃/P(t-Bu)₃ | Substituted Biaryls/Styrenes | Effective for a wide range of substrates at room temperature. organic-chemistry.org |

| Arylboronic acids | Aryl/Vinyl Triflates | Pd(OAc)₂/PCy₃ | Substituted Biaryls/Styrenes | Broad applicability for triflate coupling partners. organic-chemistry.org |

| This compound | Nitrophenyl Halides | Not specified | Unsymmetrical 2,2′-dinitrobiphenyls | Specific application for synthesizing dinitro compounds. sigmaaldrich.com |

| Arylboronic acids | Benzylthiocyanate | Pd(PPh₃)₄/CuTC | Aryl Nitriles | A cyanide-free method for nitrile synthesis. nih.gov |

Homocoupling Reactions of Aryl Boronic Acids

Homocoupling of aryl boronic acids, including this compound, is a significant reaction that leads to the formation of symmetrical biaryls. mdpi.com This reaction can sometimes be a competitive side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling. wiley-vch.de However, it is also a valuable synthetic route in its own right for producing symmetrical biaryl compounds. mdpi.comwiley-vch.de

Various metal catalysts have been developed to facilitate the homocoupling of aryl boronic acids, with palladium-based systems being prominent. mdpi.com These reactions often require specific and sometimes complex ligands to achieve high efficiency. mdpi.com Besides palladium, other metals like copper, silver, gold, and rhodium have also been shown to promote this transformation, though they are used to a lesser extent. mdpi.com

In the context of copper catalysis, it has been observed that copper(II) salts can mediate the coupling of aryl boronic acids under mild conditions. mdpi.com The homocoupling was initially identified as a side reaction in Chan-Lam coupling reactions. mdpi.com More recently, copper(I)-exchanged zeolites, such as CuI-USY, have emerged as efficient and recyclable heterogeneous catalysts for the homocoupling of aryl boronic acids. mdpi.comresearchgate.netresearchgate.net These reactions can often be performed under mild conditions, for example, in warm methanol (B129727) without the need for additional additives. mdpi.comresearchgate.net

Specifically, this compound has been identified as a highly reactive substrate in these homocoupling reactions. mdpi.com Studies have demonstrated the successful recycling and reuse of CuI-USY catalysts for the homocoupling of this compound, highlighting the potential for greener and more sustainable synthetic processes. mdpi.comresearchgate.netresearchgate.net

The following table presents data on the recycling of a CuI-USY catalyst in the homocoupling of this compound.

| Run | Yield (%) |

|---|---|

| 1 | >95 |

| 2 | >95 |

| 3 | >95 |

| 4 | ~85 |

| 5 | ~75 |

Data adapted from recycling studies showing the catalyst could be used multiple times with good efficiency. mdpi.com

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals catalyze important transformations of this compound. Copper-catalyzed reactions are particularly noteworthy. For instance, this compound is a reactant in copper-catalyzed halogenation reactions. chemicalbook.com Additionally, a copper(I)-exchanged zeolite, CuI-USY, has been effectively used to catalyze the homocoupling of aryl boronic acids, including the highly reactive this compound, to synthesize symmetrical biaryls under mild conditions. mdpi.com

Iron-catalyzed cross-coupling reactions of arylboronic acids with certain N-heterocycles and quinones have also been explored. mun.ca While these reactions offer the advantage of using a less expensive and more earth-abundant metal, they can sometimes suffer from side reactions like protodeboronation, especially under conventional heating. mun.ca However, the use of microwave heating has been shown to suppress such side reactions and improve the yields of the desired cross-coupled products. mun.ca

Furthermore, various other transition metal catalysts, including those based on rhodium, iridium, nickel, and cobalt, have been employed in coupling reactions involving 2-formylarylboronic acids, a class of compounds to which this compound is structurally related. rsc.org These catalysts enable the synthesis of a diverse array of carbocyclic and heterocyclic compounds. rsc.org

The following table summarizes some of the other metal-catalyzed transformations involving arylboronic acids.

| Arylboronic Acid Derivative | Reaction Type | Metal Catalyst | Key Features |

|---|---|---|---|

| This compound | Halogenation | Copper | Leads to halogenated products. chemicalbook.com |

| This compound | Homocoupling | Copper(I)-exchanged zeolite (CuI-USY) | Forms symmetrical biaryls under mild, heterogeneous conditions. mdpi.com |

| Arylboronic acids | Cross-coupling with N-heterocycles/quinones | Iron | Utilizes an earth-abundant metal; microwave heating can improve yields. mun.ca |

| 2-Formylarylboronic acids | Various coupling reactions | Rh, Ir, Ni, Co | Synthesizes diverse carbocyclic and heterocyclic structures. rsc.org |

Metal-Free Catalytic Applications

Dipolar Cycloadditions of Unsaturated Carboxylic Acids with Azides

This compound has been identified as an effective organocatalyst for the [3+2] dipolar cycloaddition of unsaturated carboxylic acids with azides. chemicalbook.comsigmaaldrich.comnih.gov This metal-free approach offers a mild and selective alternative to traditional metal-catalyzed click reactions. sigmaaldrich.comnih.gov The catalytic ability of this compound is attributed to its electrophilic nature, which allows it to activate the unsaturated carboxylic acid. nih.gov

The proposed mechanism involves the formation of a covalent adduct, likely a monoacylated hemiboronic ester, between the boronic acid and the carboxylic acid. nih.govacs.org This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carboxylic acid, thereby activating it for the cycloaddition with the azide. nih.govacs.org Research has shown that among various boronic acids studied, ortho-substituted arylboronic acids, particularly this compound, exhibit the best catalytic activity. nih.gov For instance, using just 5 mol% of this compound can lead to high yields and excellent regioselectivity in the cycloaddition reaction at room temperature. nih.gov

This catalytic system is particularly advantageous as it can circumvent undesirable side reactions, such as decarboxylation, which can occur under thermal conditions. acs.org

Transposition of Allylic Alcohols

This compound also serves as a catalyst for the 1,3-transposition of allylic alcohols under mild, metal-free conditions. sigmaaldrich.comchemicalbook.comsigmaaldrich.comrsc.org This rearrangement reaction is catalyzed by highly electron-deficient arylboronic acids. rsc.org The proposed mechanism is thought to involve the partial or full ionization of the allylic alcohol to form an allylic carbocation. rsc.org This process is facilitated by the Lewis acidic nature of the boronic acid.

This method provides a valuable alternative to metal-catalyzed procedures, often yielding products with high E:Z selectivity. rsc.org The use of boronic acid catalysis opens up possibilities for tandem reactions where the rearranged product can undergo further transformations in a one-pot process. rsc.org

Meyer-Schuster Rearrangements

In a related application, this compound catalyzes the Meyer-Schuster rearrangement of propargylic alcohols. sigmaaldrich.comchemicalbook.comsigmaaldrich.comrsc.org This acid-catalyzed reaction transforms secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org Similar to the transposition of allylic alcohols, the catalytic activity of this compound in this rearrangement is attributed to its ability to act as a Lewis acid, facilitating the formation of a key carbocationic intermediate. rsc.org

The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift and subsequent tautomerization to yield the final α,β-unsaturated carbonyl compound. wikipedia.org The use of an arylboronic acid catalyst like this compound allows for the reaction to proceed under mild, metal-free conditions, which is a significant advantage over traditional methods that often require strong acids. rsc.orgwikipedia.org

The following table summarizes the metal-free catalytic applications of this compound.

| Reaction Type | Substrates | Role of this compound | Key Advantages |

|---|---|---|---|

| Dipolar Cycloaddition | Unsaturated carboxylic acids and azides | Activates the carboxylic acid via a hemiboronic ester intermediate. nih.govacs.org | Mild conditions, high selectivity, avoids side reactions. sigmaaldrich.comnih.govacs.org |

| Transposition of Allylic Alcohols | Allylic alcohols | Facilitates the formation of an allylic carbocation. rsc.org | Metal-free, high E:Z selectivity. rsc.org |

| Meyer-Schuster Rearrangement | Propargylic alcohols | Acts as a Lewis acid to promote rearrangement. rsc.org | Mild, metal-free conditions. rsc.orgwikipedia.org |

Role as a Lewis Acid Catalyst

Arylboronic acids, possessing a vacant p-orbital on the sp²-hybridized boron atom, can function as weak Lewis acids. wiley-vch.de This characteristic allows them to catalyze a range of chemical reactions, often by activating substrates through the formation of a Lewis acid-base complex. nih.gov Catalysis by these organoboron compounds is a key strategy in promoting reactions such as dehydrations, acylations, alkylations, and cycloadditions. nih.gov this compound, in particular, has been employed as a catalyst for specific transformations, including the transposition of allylic alcohols, Meyer-Schuster rearrangements, and mild, selective dipolar cycloadditions of unsaturated carboxylic acids with azides. sigmaaldrich.com The catalytic activity stems from the ability of the boronic acid to activate functional groups, such as carbonyls, through coordination. nih.gov

Enhanced Acidity due to Electron-Withdrawing Nitro Group

The Lewis acidity of an arylboronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. escholarship.org The presence of a strong electron-withdrawing group, such as a nitro moiety (–NO₂), is known to increase the acidity of the boronic acid. researchgate.net This effect is attributed to the group's ability to pull electron density from the ring, which in turn makes the boron atom more electron-deficient (electrophilic) and a stronger Lewis acid.

The impact of the nitro group's position is, however, not uniform. For instance, 4-nitrophenylboronic acid is considerably more acidic (pKa 7.1) than the parent phenylboronic acid (pKa ~8.8-9.2). escholarship.org In contrast, this compound exhibits a pKa of 9.2, making it slightly less acidic than phenylboronic acid. escholarship.org This counterintuitive effect is the result of a combination of factors. The ortho-substituent sterically hinders the formation of the tetrahedral boronate anion, and more significantly, an oxygen atom from the ortho-nitro group can coordinate intramolecularly to the boron center. escholarship.org This internal coordination competes with the binding of a water molecule, a step necessary for the compound to act as a Brønsted acid, thereby reducing its apparent acidity. escholarship.org

Acidity (pKa) of Substituted Phenylboronic Acids

| Compound | pKa Value | Reference |

|---|---|---|

| 4-Nitrophenylboronic acid | 7.1 | escholarship.org |

| Phenylboronic acid | ~9.2 | escholarship.org |

| This compound | 9.2 | escholarship.org |

| 4-Methoxyphenylboronic acid | 9.3 | escholarship.org |

| 4-Tolylboronic acid | 9.3 | escholarship.org |

| 2-Tolylboronic acid | 9.7 | escholarship.org |

Specific Reaction Mechanisms Involving the Nitro Group

The ortho-nitro group is not merely a passive substituent; it actively participates in the reaction mechanisms of this compound, influencing its reactivity profile and stability through direct electronic and coordinative effects.

Intramolecular Coordination to Boron by Ortho Nitro Group

A defining mechanistic feature of this compound is the intramolecular coordination between an oxygen atom of the ortho-nitro group and the vacant p-orbital of the boron atom. pnas.org This interaction, where the nitro group acts as an internal Lewis base, has significant consequences for the molecule's properties.

This intramolecular coordination is reported to play a critical role in stabilizing the compound. Specifically, it enhances the molecule's stability against oxidative degradation compared to phenylboronic acid. pnas.org As discussed previously, this internal bonding also competes with the coordination of external Lewis bases like water, which accounts for the compound's unexpectedly low acidity (higher pKa) compared to its 4-nitro isomer. escholarship.org

Applications of 2 Nitrophenylboronic Acid in Materials Science and Medicinal Chemistry

Role in Material Science Applications

In materials science, 2-Nitrophenylboronic acid serves as a crucial precursor and functional component in the creation of novel materials with tailored properties. Its applications range from advanced optical displays to sensitive chemical detectors.

This compound is employed as a fundamental building block for creating functionalized polymers and sensors. The boronic acid group is known for its ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups), a characteristic that is central to the design of responsive materials. The presence of the nitro group on the phenyl ring modulates the electronic properties and the acidity of the boronic acid, which can enhance its reactivity and binding affinity. arborpharmchem.com

Boronic acid-functionalized polymers have been extensively developed for various biomedical applications, including as gene delivery vectors and in sophisticated drug delivery systems. google.com These "smart" polymers can respond to specific biological cues, such as the concentration of glucose, which is a diol-containing molecule. This responsiveness is the basis for developing sensors that can detect biologically important molecules. For instance, boronic acid-based copolymers are used in glucose sensing applications due to the interaction between the boronic acid side chains and the glucose molecule, which alters the polymer's physical properties in a measurable way. plos.org

The unique ability of boronic acids to bind with diols has been widely exploited in the development of electrochemical sensors. nih.gov this compound, in particular, has been identified as a key component in non-enzymatic electrochemical sensors designed to measure analytes like glucose. In these systems, the boronic acid acts as a synthetic redox-active receptor. When it binds to a target analyte such as glucose, its electrochemical potential changes. This change can be measured amperometrically to determine the concentration of the analyte. google.com

A patent for non-enzymatic electrochemical sensors explicitly lists nitrophenylboronic acid as a potential component of the synthetic receptor, highlighting its role in creating sensors that can operate without the need for biological enzymes, which can be expensive and less stable. google.com While not strictly electrochemical, a related application involves the use of nitrophenylboronic acid (NPBA) in optical sensor membranes (optodes) for monitoring glucose. In one study, an optode membrane incorporating NPBA was successfully used to determine glucose concentrations in the culture medium of human embryos and in the serum of diabetic patients, demonstrating a response time of two minutes. mdpi.com

This compound is a critical raw material in the synthesis of advanced electronic materials, most notably Organic Light Emitting Diodes (OLEDs). google.comgoogle.com OLEDs are used to create digital displays in devices like televisions, computer monitors, and smartphones. Patents in this field describe 2-NPBA as an essential starting material or intermediate for producing the complex organic molecules that form the emissive layers of OLED displays. google.comgoogle.com The demand for high-purity this compound has grown with the expansion of the OLED market, underscoring its importance in the production of next-generation flat-panel screens. google.com

Table 1: Applications of this compound in Materials Science

| Application Area | Specific Use | Role of this compound | Source(s) |

|---|---|---|---|

| Functional Polymers | Glucose-responsive polymers | Serves as a monomer or functionalizing agent; the boronic acid moiety provides a binding site for diols like glucose. | arborpharmchem.comgoogle.complos.org |

| Sensors | Non-enzymatic electrochemical and optical glucose sensors | Acts as the recognition element (receptor) that selectively binds to glucose, causing a measurable change in electrochemical or optical properties. | google.comnih.govmdpi.com |

| New Materials | Synthesis of Organic Light Emitting Diode (OLED) displays | Used as a key raw material and synthetic intermediate for the organic molecules in the emissive layers of OLEDs. | google.comgoogle.comlumorachemicals.com |

Applications in Medicinal Chemistry and Drug Discovery

In the pharmaceutical sector, this compound is a versatile compound used both as a synthetic intermediate for producing active pharmaceutical ingredients and as a foundational building block for designing new bioactive molecules.

This compound and its derivatives are valuable intermediates in the synthesis of complex therapeutic agents, particularly in the fields of oncology and diabetes.

In anticancer drug development , 2-NPBA is used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecular frameworks. For example, this compound is a key reactant in the synthesis of the marine alkaloid Neoamphimedine, a potent anticancer agent that acts as an inhibitor of the enzyme topoisomerase IIα. mdpi.com Similarly, the related 4-nitrophenyl boronic acid has been used to synthesize derivatives of Combretastatin A-4, which are potent inhibitors of tubulin polymerization, a key process in cell division that is often targeted in cancer therapy. worktribe.com Furthermore, derivatives like 4-Methoxycarbonyl-2-nitrophenylboronic acid are described as intermediates for producing highly selective cancer medicines, including treatments for melanoma. arborpharmchem.comarborpharmchem.com

In the context of diabetes , the role of 2-NPBA is primarily linked to the development of diagnostic and monitoring tools rather than as a direct intermediate for common antidiabetic drugs like metformin (B114582) or sulfonylureas. nih.govnih.gov As detailed in the sensor sections (4.1.1 and 4.1.2), its ability to bind glucose makes it a critical component for creating glucose monitoring systems, which are essential for managing diabetes. google.commdpi.com

Beyond its role as a transient intermediate, the boronic acid functional group itself can be a key pharmacophore—the part of a molecule responsible for its biological activity. Boronic acids can form reversible covalent bonds with nucleophilic residues in biological targets like enzymes, making them an attractive functional group in drug design. nih.gov

This compound and its analogs serve as foundational building blocks for creating novel bioactive molecules. arborpharmchem.com For instance, the related compound 4-Carboxy-2-nitrobenzeneboronic acid is used to synthesize complex molecules with potential antimicrobial or anticancer properties. ontosight.ai The unique structure of nitrophenylboronic acids allows for further chemical modifications, enabling researchers to systematically explore how different molecular structures affect biological activity and to design compounds that can target a wide range of diseases. nih.gov

Table 2: Applications of this compound in Medicinal Chemistry

| Application Area | Specific Use | Role of this compound | Source(s) |

|---|---|---|---|

| Anticancer Synthesis | Intermediate in the synthesis of Topoisomerase IIα inhibitors (e.g., Neoamphimedine) and tubulin assembly inhibitors (e.g., Combretastatin derivatives). | Provides the nitrophenyl moiety via Suzuki-Miyaura cross-coupling reactions. | mdpi.comworktribe.com |

| Diabetes-Related Technology | Component in glucose sensors for diabetes management. | Acts as the glucose-binding element in electrochemical and optical sensors. | google.commdpi.com |

| Bioactive Molecule Design | Foundational structure for developing new therapeutic agents. | Serves as a building block for creating novel molecules with potential biological activity, such as anticancer or antimicrobial effects. | arborpharmchem.comnih.govontosight.ai |

Design of Targeted Drug Delivery Systems and Prodrugs

This compound and its derivatives are valuable components in the design of sophisticated drug delivery systems and prodrugs, primarily due to the unique reactivity of the boronic acid group. guidechem.comchemimpex.com This functional group allows for the creation of targeted therapies that can selectively interact with specific biological markers, such as those overexpressed on cancer cells. nih.gov Phenylboronic acid-based systems can target sialic acids on cell surfaces, enabling precise delivery of therapeutic agents. nih.gov

The ability of the boronic acid moiety to form reversible covalent bonds is exploited in creating pH-responsive nanoparticles. guidechem.comnih.gov For example, systems have been designed using related compounds like 3-carboxy-5-nitrophenylboronic acid, where nanoparticles remain stable under physiological pH but release their drug payload in the acidic microenvironment of a tumor. nih.gov This pH-triggered release enhances the accumulation of the drug at the tumor site while minimizing systemic toxicity. nih.gov

In the realm of prodrug synthesis, this compound has been utilized as a catalyst. A notable application is in boronic acid-catalyzed azide-alkyne cycloadditions, which can proceed under mild conditions to create complex molecules. nih.gov This catalytic role was employed in the synthesis of a bis(POM) prodrug of an acyclic nucleoside phosphonate, demonstrating its utility in constructing advanced therapeutic agents. nih.gov Furthermore, nitrophenylboronic acid compositions have been mentioned in patents for their role in stabilizing nanoparticles used in drug delivery. google.com Research into dual prodrug activation strategies has also utilized 3-nitrophenylboronic acid in the synthesis of a pyridazine-based microRNA inhibitor, highlighting the versatility of nitrophenylboronic acids in complex therapeutic designs. nih.gov

Synthesis of Anti-cancer Agents and Anti-inflammatory Drugs

This compound serves as a key building block and intermediate in the synthesis of various pharmaceutical compounds, including anti-cancer and anti-inflammatory agents. guidechem.comchemimpex.com Its derivatives are actively explored for their potential therapeutic properties. For instance, compounds derived from 4-carboxy-2-nitrobenzeneboronic acid are being investigated for their anti-cancer activities. ontosight.ai Similarly, (4-Methoxy-2-nitrophenyl)boronic acid has been used to synthesize precursors for anti-cancer drug development.

The 2-nitrophenyl moiety itself, when incorporated into other molecular structures, has shown relevance in anti-cancer research. An activated carbamate, 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate, was effectively used to synthesize water-soluble (2-fluoroethyl)nitrosoureas, a class of compounds evaluated for their anti-cancer activity against murine tumors like B16 melanoma. nih.gov In a different approach, 3-nitrophenylboronic acid was a key reagent in a Suzuki coupling reaction to synthesize a pyridazine-based inhibitor of miR21, an oncogenic microRNA, thereby inducing apoptosis in cancer cells. nih.gov

Beyond cancer, boronic acid derivatives are recognized for their anti-inflammatory potential. ambeed.com The related benzoxaborole structures, which can be synthesized from boronic acid precursors, have led to the development of clinically used anti-inflammatory agents. acs.org

Interaction with Biological Targets

The therapeutic and diagnostic potential of this compound is rooted in its ability to interact with various biological molecules. nih.gov The electrophilic boron atom is key to these interactions, enabling the formation of reversible covalent bonds with nucleophilic groups present in biomolecules. nih.govresearchgate.net

A hallmark of boronic acids, including this compound, is their capacity to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. guidechem.comresearchgate.net This interaction results in the formation of five- or six-membered cyclic boronate esters. researchgate.net This reactivity is particularly significant in biological systems due to the abundance of saccharides, which are rich in diol motifs. nih.govnih.gov

The binding affinity between a boronic acid and a diol is influenced by factors such as the pKa of the boronic acid and the pH of the solution. sci-hub.ru The complexation between boronic acids and saccharides like D-fructose and D-glucose has been well-documented. pnas.orgacs.org This selective binding forms the basis for developing sensors for molecular recognition and has been leveraged in creating glucose-responsive systems for diabetes therapy. guidechem.comnih.govnih.gov The reaction can induce a detectable change, such as a shift in pH, which can be used for sensing applications. nih.gov

Table 1: Binding Constants of Phenylboronic Acid (PBA) with Various Saccharides This table illustrates the typical binding affinities for the parent compound, phenylboronic acid, demonstrating the principle of diol interaction. The binding constant (K) indicates the strength of the interaction.

Data sourced from studies on general phenylboronic acid interactions to illustrate the principle.

Boronic acids are not limited to interacting with saccharides; they also form reversible covalent bonds with specific amino acid residues within proteins. nih.gov The nucleophilic side chains of residues such as serine, histidine, and lysine (B10760008) can donate a pair of electrons to the electron-deficient boron atom, forming a stable adduct. nih.gov

This reactivity has been particularly exploited in the design of enzyme inhibitors. Boronic acids can act as transition-state analogs, binding to the catalytic serine residue in the active site of serine proteases and β-lactamases. nih.govasm.org For example, structural studies have shown that boronic acid inhibitors form a dative covalent bond with the catalytic Ser64 of AmpC β-lactamase. nih.gov In a similar vein, 3-nitrophenyl boronic acid was found to bind covalently to the catalytic Serine 70 residue of KPC-2 β-lactamase, effectively blocking the active site. asm.org Beyond the catalytic serine, these inhibitors also form non-covalent interactions, such as hydrogen bonds and edge-to-face interactions, with other active site residues like Gln120, Asn152, and Trp105, which further stabilize the complex. nih.govasm.org

The interactions of boronic acids with proteins extend to therapeutic hormones like insulin (B600854). chemrxiv.org Insulin stabilization is crucial for its therapeutic efficacy, and boronic acids have been investigated as potential stabilizing agents. nih.govchemrxiv.org A theoretical modeling study used molecular docking to investigate the interaction between various boronic acid derivatives and insulin to predict their stabilizing effect. chemrxiv.org

The study evaluated the stability of the insulin-boronic acid complex based on the total interaction energy, which includes contributions from van der Waals forces, hydrogen bonding, and electrostatic interactions. chemrxiv.org Lower total energy values indicate a more stable complex. chemrxiv.org In this computational screening, this compound was one of the compounds analyzed for its potential to stabilize the insulin molecule. chemrxiv.org The principle has been further demonstrated in studies where insulin was chemically modified with phenylboronic acid conjugates to create long-lasting, glucose-responsive insulin therapies. nih.gov

Table 2: Theoretical Interaction Energy of this compound with Insulin This table presents data from a molecular docking study predicting the binding affinity and interaction profile of this compound with the insulin protein.

| Parameter | Value | Reference |

| Total Energy (kcal/mol) | -70.2281 | chemrxiv.org |

| van der Waals Energy | -69.1293 | chemrxiv.org |

| Hydrogen Bond Energy | -1.0988 | chemrxiv.org |

Applications in Agrochemicals

In addition to its roles in medicinal chemistry, this compound is a valuable intermediate in the synthesis of agrochemicals. chemimpex.comontosight.ai Its utility in organic synthesis, particularly in cross-coupling reactions, allows for the construction of complex molecular frameworks that are foundational to modern agricultural products. ontosight.ai The compound is listed as a potential fungicide and herbicide, indicating its role in developing agents for crop protection. ambeed.com Patents related to novel fungicides have included this compound as a reactant in their synthesis schemes, underscoring its practical application in the agrochemical industry. googleapis.com

Use in Organic Light-Emitting Diodes (OLEDs)

This compound serves as a crucial building block in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). Its primary role is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the construction of complex organic molecules with tailored photophysical properties. The nitro group (-NO2) of this compound is a strong electron-withdrawing group, which, when incorporated into a larger molecular framework, can significantly influence the electronic characteristics of the final material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for designing efficient emitter materials for OLEDs.

A significant area of application for materials derived from this compound is in the development of emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs. TADF emitters are a third-generation technology that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. The design of TADF molecules often involves creating a structure with a small energy gap between the first singlet excited state (S1) and the first triplet excited state (T1), which facilitates efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.

Detailed Research Findings

Recent research has demonstrated the successful application of this compound in the synthesis of high-performance red TADF emitters. rsc.orgresearchgate.net In one study, a series of desymmetrized naphthalimide (NMI) derivatives featuring an annulated indole (B1671886) and various auxiliary donor moieties were synthesized. rsc.orgresearchgate.net The synthesis commenced with a Suzuki cross-coupling reaction involving this compound and a brominated naphthalimide derivative. rsc.org This initial step was followed by a key Cadogan ring-closure reaction to form the indole ring, which was then further functionalized. rsc.org

This molecular design strategy, which starts with this compound, leads to emitters with a perpendicular arrangement of their components. This sterically hindered structure minimizes the overlap between the HOMO and LUMO, resulting in a small singlet-triplet energy gap (ΔEST) ranging from 0.05 to 0.015 eV. researchgate.net Such small energy gaps are crucial for efficient TADF. The resulting series of dyes, including NMI-Ind-TBCBz, NMI-Ind-DMAc, NMI-Ind-PXZ, and NMI-Ind-PTZ, exhibited high photoluminescence quantum yields (PLQY) ranging from 82.8% to 95.3%. researchgate.net

OLEDs fabricated using these emitters displayed electroluminescence from yellow to red. researchgate.net Notably, the device incorporating the red-emissive NMI-Ind-PTZ, which contains a phenothiazine (B1677639) donor, demonstrated exceptional performance. It achieved a maximum external quantum efficiency (EQE) of 23.6% and a high luminance of 38,000 cd/m². researchgate.net Furthermore, this device exhibited a remarkably low efficiency roll-off, with an EQE of 21.6% at a high luminance of 10,000 cd/m². researchgate.net This outstanding performance highlights the potential of using this compound as a starting material for creating commercially viable red TADF emitters for next-generation displays and lighting.

Below is an interactive data table summarizing the performance of the OLEDs based on the emitters synthesized from this compound.

Table 1. Performance of TADF OLEDs with Emitters Derived from this compound

| Emitter | Maximum External Quantum Efficiency (EQEmax) (%) | Luminance (cd/m²) | Electroluminescence Color |

|---|---|---|---|

| NMI-Ind-TBCBz | - | - | Yellow-Red |

| NMI-Ind-DMAc | - | - | Yellow-Red |

| NMI-Ind-PXZ | - | - | Yellow-Red |

Analytical and Computational Studies of 2 Nitrophenylboronic Acid

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are crucial for verifying the identity and purity of 2-nitrophenylboronic acid. These techniques provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm the compound's structure. rsc.orgnsf.gov In a typical ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the influence of the nitro and boronic acid groups. rsc.orgchemicalbook.com Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom in the molecule, further confirming its structural integrity. rsc.orgrsc.org The presence of the boron atom can sometimes lead to peak broadening due to quadrupolar relaxation, a phenomenon that is characteristic of nuclei with a spin greater than 1/2. chemrxiv.org

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H | ~7.0-8.5 (aromatic region) | rsc.orgchemicalbook.com |

| ¹³C | ~120-150 (aromatic region) | rsc.orgrsc.org |

| ¹¹B | Variable, depends on hybridization and environment | nsf.govchemrxiv.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. chemscene.com This technique separates the main compound from any impurities, allowing for accurate quantification of its purity level. chemscene.com Several studies and commercial suppliers report purities of 97% or higher, with some batches reaching up to 99.98% as determined by HPLC. chemscene.comfishersci.com The method is crucial for quality control, ensuring that the compound meets the required specifications for its intended applications. google.comgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Impurities

For the detection of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique. resolvemass.canih.gov This method combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry, enabling the identification and quantification of impurities even at parts-per-million (ppm) levels. scirp.org LC-MS/MS is particularly valuable for identifying potential genotoxic impurities or residual starting materials and by-products from the synthesis process. scirp.org The technique provides "fingerprints" of impurities, which include the precursor ion mass and several product ion masses, offering a high degree of confidence in their identification. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods complement experimental data by providing a deeper understanding of the molecular properties and potential interactions of this compound.

DFT Studies on Electronic Structure and Geometrical Parameters